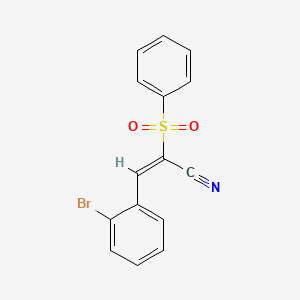![molecular formula C17H12FNO5 B5666453 7-[(2-fluorobenzyl)oxy]-4-methyl-6-nitro-2H-chromen-2-one](/img/structure/B5666453.png)
7-[(2-fluorobenzyl)oxy]-4-methyl-6-nitro-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(2-fluorobenzyl)oxy]-4-methyl-6-nitro-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a fluorobenzyl group, a nitro group, and a methyl group attached to the chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-fluorobenzyl)oxy]-4-methyl-6-nitro-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.
Introduction of the nitro group: Nitration of the chromen-2-one core using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the fluorobenzyl group: This step involves the nucleophilic substitution reaction of the nitro-chromen-2-one with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate.
Methylation: The final step is the methylation of the chromen-2-one core using methyl iodide and a base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
7-[(2-fluorobenzyl)oxy]-4-methyl-6-nitro-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The chromen-2-one core can be reduced to the corresponding dihydro derivative using sodium borohydride.
Substitution: The fluorobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, ethanol.
Substitution: Various nucleophiles, potassium carbonate, dimethylformamide.
Major Products Formed
Reduction: 7-[(2-fluorobenzyl)oxy]-4-methyl-6-amino-2H-chromen-2-one.
Substitution: Derivatives with different substituents replacing the fluorobenzyl group.
Scientific Research Applications
7-[(2-fluorobenzyl)oxy]-4-methyl-6-nitro-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(2-fluorobenzyl)oxy]-4-methyl-6-nitro-2H-chromen-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one.
- 7-[(2-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one.
- 7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl acetic acid.
Uniqueness
7-[(2-fluorobenzyl)oxy]-4-methyl-6-nitro-2H-chromen-2-one is unique due to the presence of both a nitro group and a fluorobenzyl group, which impart distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
7-[(2-fluorophenyl)methoxy]-4-methyl-6-nitrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO5/c1-10-6-17(20)24-15-8-16(14(19(21)22)7-12(10)15)23-9-11-4-2-3-5-13(11)18/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPELOWVDJPFXTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)[N+](=O)[O-])OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[benzyl-[(4-methylsulfanylphenyl)methyl]amino]ethanol](/img/structure/B5666372.png)
![7-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5666380.png)
![2-({[3-(trifluoromethyl)phenyl]amino}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5666389.png)
![N-(5-{[(3S*,4R*)-3,4-dihydroxy-4-methylpiperidin-1-yl]methyl}pyrimidin-2-yl)glycine](/img/structure/B5666402.png)
![2-allyl-9-[(2S)-2-hydroxy-2-phenylacetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5666410.png)
![2-(4-methoxyphenyl)-6,7-dihydropyrrolo[1,2-a]thieno[3,2-d]pyrimidin-9(5H)-one](/img/structure/B5666418.png)
![3-(2-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5666422.png)
![5-(4-Chlorophenyl)-3-methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B5666429.png)
![N-{2-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}butanamide](/img/structure/B5666437.png)
![N~2~-methyl-N~1~-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-N~2~-phenylglycinamide](/img/structure/B5666438.png)


![5-[(2,6-dimethoxypyridin-3-yl)carbonyl]-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5666474.png)
![3-(3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4,5-dimethoxyphenyl)acrylic acid](/img/structure/B5666480.png)
